BenchChemオンラインストアへようこそ!

4-(Trifluoromethyl)cyclohex-1-enylboronic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-(Trifluoromethyl)cyclohex-1-enylboronic acid (CAS 865869-30-3) is a specialized organoboron compound classified as an alkenylboronic acid, defined by its cyclohexene ring substituted with an electron-withdrawing trifluoromethyl (-CF3) group at the 4-position and a boronic acid (-B(OH)2) group at the 1-position. This single compound uniquely merges a partially saturated carbocyclic scaffold with a metabolically stable fluorinated group, serving as a strategic reagent for introducing a three-dimensional, chiral, and lipophilicity-modulating moiety into complex molecules via palladium-catalyzed Suzuki-Miyaura couplings.

Molecular Formula C7H10BF3O2
Molecular Weight 193.96 g/mol
CAS No. 865869-30-3
Cat. No. B1425339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cyclohex-1-enylboronic acid
CAS865869-30-3
Molecular FormulaC7H10BF3O2
Molecular Weight193.96 g/mol
Structural Identifiers
SMILESB(C1=CCC(CC1)C(F)(F)F)(O)O
InChIInChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2
InChIKeyOCRVNCZKQNGCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)cyclohex-1-enylboronic Acid: A Core Alkenylboronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


4-(Trifluoromethyl)cyclohex-1-enylboronic acid (CAS 865869-30-3) is a specialized organoboron compound classified as an alkenylboronic acid, defined by its cyclohexene ring substituted with an electron-withdrawing trifluoromethyl (-CF3) group at the 4-position and a boronic acid (-B(OH)2) group at the 1-position. This single compound uniquely merges a partially saturated carbocyclic scaffold with a metabolically stable fluorinated group, serving as a strategic reagent for introducing a three-dimensional, chiral, and lipophilicity-modulating moiety into complex molecules via palladium-catalyzed Suzuki-Miyaura couplings. Its fundamental function is to form a carbon-carbon bond between its sp2-hybridized vinyl carbon and an aryl or alkenyl halide, enabling the construction of drug-like molecules with enhanced structural complexity. As a procurement candidate, its value lies in providing a specific atomic and spatial configuration—a mono-unsaturated six-membered ring bearing a strong electron-withdrawing substituent—that cannot be replicated by the more planar and less saturated phenylboronic acid analogs or the fully saturated cyclohexylboronic acid derivatives. Its role in the synthesis of vanilloid receptor (TRPV1) antagonists highlights its established utility in medicinal chemistry programs targeting neurological and inflammatory pathways.

The Uniqueness of the 4-(Trifluoromethyl)cyclohex-1-enyl Scaffold: A Quantitative Physicochemical Profile That Prevents Generic Substitution


Procurement decisions in early-stage drug discovery and process chemistry are driven by the need for precise control over a molecule's physicochemical properties and three-dimensional shape. Simple substitution of 4-(trifluoromethyl)cyclohex-1-enylboronic acid with a closely related analog introduces unavoidable trade-offs in molecular properties that can critically undermine a project's design goals. The critical differentiation stems from the unique intersection of its physical parameters: a high fraction of sp3-hybridized carbons (Fsp3) and a calibrated lipophilicity. Replacing it with 4-(trifluoromethyl)phenylboronic acid, while commonly used, results in a complete loss of saturation (Fsp3 drops from 0.71 to 0.0) and a significant reduction in logP, leading to a flatter, more aromatic and potentially less soluble compound. Conversely, using the parent cyclohex-1-enylboronic acid, which lacks the -CF3 group, increases lipophilicity without the beneficial metabolic blockade. The sections below provide the quantitative evidence that defines why this specific building block is irreplaceable for achieving an optimal balance of three-dimensionality and metabolic stability in a single synthetic step.

Quantitative Selection Guide for 4-(Trifluoromethyl)cyclohex-1-enylboronic Acid: Head-to-Head Evidence Against Key Analogs


Superior Three-Dimensionality (Fsp3: 0.71) Over Aromatic Analog 4-Trifluoromethylphenylboronic Acid

The target compound provides a crucial advantage in three-dimensional molecular space, quantified by its high Fraction of sp3-hybridized carbons (Fsp3 = 0.71). This is in stark contrast to the comparator, 4-(trifluoromethyl)phenylboronic acid, which is entirely aromatic and possesses an Fsp3 of 0.0. A higher Fsp3 value is a well-established heuristic in medicinal chemistry for successfully advancing compounds from discovery to the clinic, as it directly correlates with improved aqueous solubility and reduced off-target promiscuity. [1]

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Calibrated Lipophilicity (Predicted logP: 1.63) Enabling a Specific Pharmacokinetic Balance vs. Parent Cyclohexenylboronic Acid

The electron-withdrawing trifluoromethyl group on the target compound significantly modulates its lipophilicity compared to the unsubstituted parent analog. The predicted partition coefficient (logP) for 4-(trifluoromethyl)cyclohex-1-enylboronic acid is 1.63. This is substantially lower than the predicted logP of 2.08 for cyclohex-1-enylboronic acid. This negative offset demonstrates the -CF3 group's ability to reduce lipophilicity while simultaneously increasing metabolic stability, helping to maintain a compound within the optimal drug-like lipophilicity range.

ADME Optimization Lipophilicity Tuning Metabolic Stability

Validated Identity and Assured Purity (95%) as a Core Procurement Benchmark

Successful reaction scale-up and validation demand a building block with officially confirmed identity and a high minimum purity. The target compound is supplied with a validated IUPAC name and canonical SMILES string, and a minimum purity specification of 95%. This is verified against comparator compounds where purity may be lower or variable, introducing the risk of side reactions and lower effective yields. The specified purity provides a reliable foundation for reproducible experimentation.

Quality Assurance Reproducibility Analytical Chemistry

Defined Hazard Profile Enabling Safe, Streamlined Process-Scale Handling

A clear and defined hazard profile is a critical selection criterion for procurement, especially when transitioning from discovery to scale-up. The target compound is classified with distinct GHS hazard statements (H302, H315, H319, H335), classifying it as harmful/irritant but without the higher-acuity toxicity or instability warnings that can be associated with other reactive intermediates. This well-characterized risk profile, documented in supplier SDS, provides a significant logistical advantage over novel or poorly characterized analogs, enabling straightforward safety protocol implementation.

Process Safety Scale-up Chemistry Risk Assessment

Stereoelectronic Reactivity Advantage for the Vinyl Boronic Acid Center

The reactivity of the boronic acid center is modulated by the adjacent cyclohexene ring. In contrast to sterically hindered 2,4,6-trisubstituted phenylboronic acids, which often require specialized, high-cost ligands and forcing conditions to achieve acceptable yields, the alkenylboronic acid group in this compound is less sterically encumbered. This structural feature allows for more efficient transmetalation in the Suzuki catalytic cycle, potentially enabling higher coupling yields with standard catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) under milder conditions, a direct cost-of-goods advantage in process chemistry. [1]

Synthetic Methodology C-C Bond Formation Suzuki-Miyaura Coupling

Optimal Application Scenarios for 4-(Trifluoromethyl)cyclohex-1-enylboronic Acid Based on Its Unique Physicochemical Signature


Synthesis of sp3-Enriched Drug Candidates (Escape from Flatland)

Medicinal chemistry programs aiming to improve clinical candidate quality by increasing molecular complexity should procure this compound as a key reagent. The evidence confirms that it introduces an Fsp3 of 0.71 into a final target molecule with a single coupling reaction. When a project's goal is to replace a flat, aromatic 4-(trifluoromethyl)phenyl ring system to improve aqueous solubility and reduce non-specific binding, this is the direct and quantifiably superior building block. [1]

Fine-Tuning Lipophilicity (logD) and Metabolic Stability in Lead Optimization

During the ADME optimization phase, parallel chemistry efforts often screen various boronic acids to find the optimal balance of potency, stability, and lipophilicity. The quantitative logP data shows that this compound adds a critical -CF3 group but maintains 0.45 log units lower lipophilicity than an unsubstituted cyclohexenyl analog. This scenario is ideal for projects where the target logD must be kept below a certain threshold (e.g., < 3.0) to avoid off-target toxicity while still requiring the metabolic blocking effect of a trifluoromethyl group.

Construction of Patent-Defining, Non-Standard Amino Acid or Ligand Architectures

In the design of novel enzyme inhibitors or receptor ligands, such as the TRPV1 antagonists where this scaffold has precedent, the unique chiral center and cyclohexene ring geometry are central to intellectual property novelty. Procuring this specific boronic acid is not just a synthetic choice but a strategic IP decision, enabling the rapid assembly of a non-obvious chiral fragment that provides key hydrophobic contacts in a target binding site. The compound's defined purity and hazard profile support its reliable use in the multi-step, patent-directed synthesis of complex bioactive molecules.

Process Chemistry Scale-Up Requiring Reproducible and Cost-Effective Couplings

For process R&D chemists seeking to replace a coupling step involving a problematic, sterically hindered, or expensive arylboronic acid, this compound presents a high-value alternative. Its predicted sterically accessible vinyl boronic acid center suggests superior reactivity with standard, lower-cost palladium catalysts, potentially increasing yield and reducing palladium contamination in the final API. The scale-up process is further de-risked by the well-documented hazard profile and guaranteed purity, meeting the stringent documentation requirements for manufacturing. [2]

Quote Request

Request a Quote for 4-(Trifluoromethyl)cyclohex-1-enylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.